2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol
Description
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13-11(6-14)7-15)9-2-4-10(12)5-3-9/h2-5,8,11,13-15H,6-7H2,1H3 |
InChI Key |
CCNNMWZGWNAFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol typically involves the reaction of 4-chlorophenylacetone with an appropriate amine, followed by reduction and subsequent functionalization to introduce the diol group. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives .
Scientific Research Applications
2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to modulation of biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propane-1,3-diol Derivatives
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability: The target compound’s 4-chlorophenyl group balances moderate lipophilicity, favoring membrane permeability. In contrast, the octylphenyl (C₈H₁₇) and nonylphenethyl (C₉H₁₉) analogs exhibit higher logP values, enhancing tissue penetration but reducing aqueous solubility . The hydroxyl-rich analog (Phenoterol derivative) shows increased polarity, limiting blood-brain barrier penetration but improving solubility for pulmonary delivery .
Biological Activity :
- Autoimmune Applications : The octylphenyl derivative is formulated for low-dose oral administration (≤0.5 mg) in autoimmune diseases, stabilized by cyclodextrins to enhance stability . This suggests the target compound may require similar formulation strategies.
- Anti-inflammatory Effects : The 4-chlorophenyl motif in related compounds (e.g., Zhou et al., 2018) inhibits xanthine oxidase (XOD) and NLRP3, pivotal in gout and inflammation .
Safety and Toxicity :
- Propane-1,3-diol derivatives generally exhibit low acute toxicity (e.g., LD₅₀ > 2,000 mg/kg in rats) . However, halogenated analogs (e.g., bromo/chloro derivatives) may pose higher bioaccumulation risks .
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via reductive amination of 1-(4-chlorophenyl)ethyl ketone with propane-1,3-diol derivatives, analogous to methods used for piperazine-based imines .
- Stability Challenges : Like the octylphenyl analog, the target compound may require stabilizers (e.g., hydroxypropyl-β-cyclodextrin) to prevent degradation in oral formulations .
Biological Activity
2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol, also known as a chlorophenyl derivative, is an organic compound that has garnered attention for its potential biological activities. Its structure features a chlorophenyl group, an ethylamino moiety, and a propane-1,3-diol backbone, which contributes to its reactivity and possible therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈ClN₁O₂
- Molecular Weight : 255.75 g/mol
- Structure : The compound contains hydroxyl groups that enhance its reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |
| K562 (Leukemia) | 15 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12 | Inhibition of DNA synthesis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may modulate various biological pathways:
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes critical for cell proliferation and survival.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Antimicrobial Properties :
- A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The researchers concluded that its unique structure contributed to its antimicrobial efficacy .
- Anticancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
